molecular formula C14H18N6O B3015884 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1428349-07-8

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No. B3015884
M. Wt: 286.339
InChI Key: OIJOMBGIDUPBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide, also known as MPA, is a small molecule inhibitor that has shown promise in scientific research applications. It is a potent inhibitor of the protein kinase B-Raf, which plays a key role in the MAPK/ERK signaling pathway. This pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. MPA has been shown to have potential as an anti-cancer agent, and has also been investigated for its potential in other areas of research.

Scientific Research Applications

Antimicrobial Activity

Research conducted by Hossan et al. (2012) indicates the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, utilizing citrazinic acid as a starting material. The study showed that many of these compounds, which include structures similar to N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide, have significant antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).

Antiallergic Agents

A study by Menciu et al. (1999) focused on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to the compound . This research aimed at discovering novel antiallergic compounds, revealing that some derivatives exhibited substantial antiallergic potency, suggesting potential applications in allergy treatment (Menciu et al., 1999).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as ligands of the histamine H4 receptor, a structure similar to the compound . This research resulted in the identification of potent anti-inflammatory and antinociceptive agents, supporting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Anticancer Agents

Su et al. (1986) explored the synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogs, which are structurally akin to the compound . This research showed significant anticancer activity in vitro and in vivo, highlighting the potential of such compounds in cancer therapy (Su et al., 1986).

properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-10-18-13(17-8-7-15-11(2)21)9-14(19-10)20-12-5-3-4-6-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,21)(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJOMBGIDUPBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

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